(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol
CAS No.: 1699741-94-0
Cat. No.: VC11688792
Molecular Formula: C8H5BrF4O
Molecular Weight: 273.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1699741-94-0 |
|---|---|
| Molecular Formula | C8H5BrF4O |
| Molecular Weight | 273.02 g/mol |
| IUPAC Name | [5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C8H5BrF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2,14H,3H2 |
| Standard InChI Key | VEUQXBZFJPBBTF-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO |
| Canonical SMILES | C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO |
Introduction
Structural and Chemical Properties
Molecular Architecture
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol features a benzene ring substituted at the 2-, 4-, and 5-positions with fluorine, trifluoromethyl (), and bromine atoms, respectively, alongside a hydroxymethyl (-CHOH) group at the para position relative to the trifluoromethyl substituent. The IUPAC name, [5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]methanol, reflects this substitution pattern. The canonical SMILES representation encodes the connectivity, while the InChIKey provides a unique identifier for database retrieval.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.02 g/mol |
| CAS Registry Number | 1699741-94-0 |
| SMILES | C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO |
| Topological Polar Surface Area | 20.2 Ų |
Electronic and Steric Effects
The trifluoromethyl group exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions . Concurrently, its steric bulk creates crowding, which influences regioselectivity in metalation and coupling reactions . For example, in related bromo(trifluoromethyl)quinolines, the group transmits steric pressure, hindering deprotonation at adjacent positions when paired with bulky substituents . This interplay between electronic and steric factors is critical in designing synthetic routes for (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol.
The bromine atom, a moderate ortho/para director, further modulates reactivity, while the fluorine atom at the 2-position enhances metabolic stability by resisting oxidative degradation. The hydroxymethyl group introduces hydrogen-bonding capability, potentially improving solubility in polar solvents—a property leveraged in pharmaceutical formulations.
Synthetic Methodologies
Industrial-Scale Synthesis
The synthesis of (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol typically begins with halogenated benzoic acid precursors. A representative route involves:
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Bromination: 4-Chloro-2-fluorobenzoic acid undergoes electrophilic bromination to yield 5-bromo-4-chloro-2-fluorobenzoic acid .
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Acyl Chloride Formation: Treatment with thionyl chloride () converts the carboxylic acid to the corresponding acyl chloride .
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Amidation: Reaction with -dimethylhydroxylamine hydrochloride forms a Weinreb amide intermediate, 5-bromo-4-chloro-2-fluoro--methoxy--methylbenzamide .
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Grignard Addition: A methyl Grignard reagent () attacks the amide, yielding a ketone intermediate .
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Reduction: The ketone is reduced to the alcohol using borane-THF () under controlled conditions .
Table 2: Optimization Parameters for Key Steps
| Step | Conditions | Yield |
|---|---|---|
| Bromination | , , 80°C | 85% |
| Acyl Chloride Formation | , reflux | 95% |
| Grignard Addition | , THF, 0°C | 80% |
| Borane Reduction | , 70°C | 69% |
Challenges in Purification
The presence of multiple halogen atoms and the trifluoromethyl group complicates purification. Column chromatography with silica gel and gradients of ethyl acetate in hexane is commonly employed . Automated reactors and continuous-flow systems are increasingly adopted to enhance reproducibility and scale-up feasibility.
Comparative Analysis with Analogous Compounds
2-Bromo-4-(trifluoromethyl)quinoline
Introducing a nitrogen atom into the aromatic system (quinoline scaffold) significantly impacts bioavailability. The basic nitrogen increases water solubility at physiological pH, but steric hindrance from the group limits metabolic clearance, extending plasma half-life .
Industrial and Materials Science Applications
Liquid Crystal Engineering
The combination of fluorine and bromine substituents enhances anisotropic polarizability, making the compound a candidate for nematic liquid crystals. Differential scanning calorimetry (DSC) of related derivatives shows mesophase transitions between 120°C and 150°C.
Polymer Additives
Incorporating (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol into epoxy resins improves flame retardancy due to bromine’s radical-scavenging properties. Thermogravimetric analysis (TGA) reveals a 40% reduction in peak heat release rate compared to non-halogenated analogs.
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